![molecular formula C21H29BrO3S2 B13846652 5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound belonging to the bithiophene family. This compound is characterized by the presence of a bromo group, hexyloxy side chains, and an aldehyde functional group. It is primarily used in the synthesis of semiconducting materials and has applications in organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde typically involves the bromination of 3,3’-bis(hexyloxy)-[2,2’-bithiophene] followed by formylation. The bromination is achieved using bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) in an organic solvent like dichloromethane. The formylation is then carried out using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carboxylic acid.
Reduction: 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-methanol.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Scientific Research Applications
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde is widely used in scientific research, particularly in the field of organic electronics. It serves as a building block for the synthesis of semiconducting polymers and oligomers used in organic field-effect transistors (OFETs) and organic solar cells (OSCs) . The compound’s unique structure allows for efficient charge transport and enhanced solubility, making it ideal for use in flexible electronic devices.
Mechanism of Action
The mechanism of action of 5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde in organic electronics involves its ability to form conjugated systems with extended π-electron delocalization. This conjugation facilitates efficient charge transport through the material, which is crucial for the performance of electronic devices. The hexyloxy side chains enhance solubility and processability, while the bromo group allows for further functionalization and cross-linking.
Comparison with Similar Compounds
Similar Compounds
- 5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene
- 2,5-Dibromo-3-hexylthiophene
- 5-Bromo-2,2’-bithiophene
Uniqueness
5’-Bromo-3,3’-bis(hexyloxy)-[2,2’-bithiophene]-5-carbaldehyde stands out due to its combination of a bromo group, hexyloxy side chains, and an aldehyde functional group. This unique structure provides a balance of solubility, reactivity, and electronic properties, making it highly versatile for various applications in organic electronics.
Properties
Molecular Formula |
C21H29BrO3S2 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-(5-bromo-3-hexoxythiophen-2-yl)-4-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C21H29BrO3S2/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
InChI Key |
QCBLDIPIHAHULX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


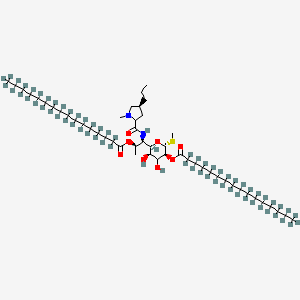
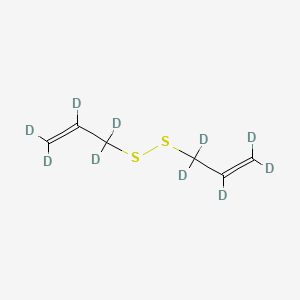
![endo-3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B13846586.png)
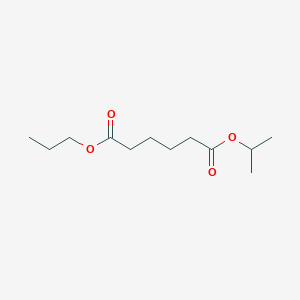
![5-Hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B13846599.png)
![Methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-1-carboxylate](/img/structure/B13846607.png)
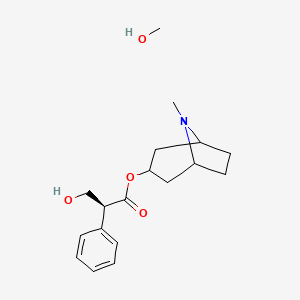
![1H-pyrrolo[2,3-c]pyridine-2,3-dione;hydrate](/img/structure/B13846621.png)



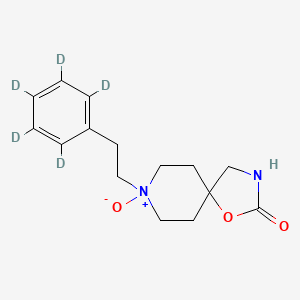
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
